molecular formula C14H12BrNO2 B101410 N-(2-bromophenyl)-4-methoxybenzamide CAS No. 349614-89-7

N-(2-bromophenyl)-4-methoxybenzamide

Cat. No. B101410
CAS RN: 349614-89-7
M. Wt: 306.15 g/mol
InChI Key: WVTLNOAWPGZGHD-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)-4-methoxybenzamide” is a compound that likely contains a bromophenyl group, a methoxy group, and a benzamide group . These types of compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

While specific synthesis methods for “N-(2-bromophenyl)-4-methoxybenzamide” are not available, similar compounds are often synthesized through methods like Suzuki cross-coupling . This involves the reaction of organometallic reagents with boranes .


Molecular Structure Analysis

The molecular structure of “N-(2-bromophenyl)-4-methoxybenzamide” would likely include a bromophenyl group, a methoxy group, and a benzamide group . The exact structure would depend on the specific arrangement of these groups.


Chemical Reactions Analysis

Similar compounds have been used in various chemical reactions, including cross-coupling reactions . The specific reactions that “N-(2-bromophenyl)-4-methoxybenzamide” would undergo would depend on its exact structure and the conditions under which it is used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-bromophenyl)-4-methoxybenzamide” would depend on its exact structure. Similar compounds have properties such as a certain molecular weight and specific physical states .

Scientific Research Applications

Antiviral Activity

N-(2-bromophenyl)-4-methoxybenzamide derivatives have shown potential in antiviral research. For example, a study by Ji et al. (2013) synthesized various N-phenylbenzamide derivatives and evaluated their activities against Enterovirus 71 (EV 71). They identified compounds with significant anti-EV 71 activities at low micromolar concentrations, suggesting their potential as lead compounds for anti-EV 71 drugs (Ji et al., 2013).

Molecular Structure Analysis

Research on the molecular structure of N-(2-bromophenyl)-4-methoxybenzamide derivatives can provide insights into their interaction mechanisms. Karabulut et al. (2014) studied the molecular structure of a related compound using X-ray diffraction and DFT calculations. Their analysis helped in understanding the influence of intermolecular interactions on molecular geometry, which is crucial in drug design and material sciences (Karabulut et al., 2014).

Antidiabetic Potential

Compounds structurally similar to N-(2-bromophenyl)-4-methoxybenzamide have been investigated for their antidiabetic properties. A study by Jung et al. (2017) explored the antidiabetic potential of a derivative through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation, demonstrating significant glucose and lipid level reductions in experimental models (Jung et al., 2017).

Antioxidant Properties

Research has identified antioxidant properties in certain N-(2-bromophenyl)-4-methoxybenzamide derivatives. Li et al. (2012) isolated nitrogen-containing bromophenols from a marine red alga, which exhibited potent scavenging activity against radicals, suggesting their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Radiopharmaceutical Research

These compounds have also been explored in radiopharmaceutical research. Mertens et al. (1994) studied radioiodinated derivatives for their potential as tracers in γ-emission tomography, highlighting their application in medical imaging and diagnostics (Mertens et al., 1994).

Antibacterial and Antimicrobial Studies

N-(2-bromophenyl)-4-methoxybenzamide derivatives have been investigated for their antimicrobial properties. Studies have synthesized and screened various derivatives for their inhibitory action against bacteria and fungi, showing their potential in treating microbial diseases (Desai et al., 2013).

Mechanism of Action

The mechanism of action of “N-(2-bromophenyl)-4-methoxybenzamide” would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “N-(2-bromophenyl)-4-methoxybenzamide” would depend on its exact structure and how it is used. It’s important to refer to the safety data sheet (SDS) for specific compounds for accurate safety information .

Future Directions

The future directions for research on “N-(2-bromophenyl)-4-methoxybenzamide” would likely involve further exploration of its potential uses in various fields, such as pharmaceuticals and organic synthesis .

properties

IUPAC Name

N-(2-bromophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTLNOAWPGZGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409187
Record name N-(2-bromophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-4-methoxybenzamide

CAS RN

349614-89-7
Record name N-(2-bromophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-bromoaniline (7.3 mL) and pyridine (13.5 mL) in toluene (110 mL) was added 4-methoxybenzoyl chloride (11 mL) and the mixture was heated at 40° C. for 2.5 hours. The solid was filtered, washed with diethyl ether and water and dried to afford the title compound.
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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